6-(3-methoxyphenyl)-1,3-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of methoxyphenyl is coupled with a halogenated pyrazolopyridine intermediate in the presence of a palladium catalyst.
Attachment of the naphthyl group: This can be accomplished through a similar coupling reaction or via direct substitution reactions.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of certain cancers and inflammatory diseases.
Materials Science: The unique structural properties of this compound make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study the mechanisms of various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the naphthyl group, which may affect its biological activity and chemical properties.
6-(3-HYDROXYPHENYL)-1,3-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and solubility.
6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Has a different naphthyl isomer, which may alter its binding affinity and selectivity.
Uniqueness
The uniqueness of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(1-NAPHTHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This combination allows it to interact with a diverse range of biological targets and exhibit unique chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H22N4O2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethyl-N-naphthalen-1-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-16-24-21(26(31)28-22-13-7-9-17-8-4-5-12-20(17)22)15-23(27-25(24)30(2)29-16)18-10-6-11-19(14-18)32-3/h4-15H,1-3H3,(H,28,31) |
InChI Key |
OHHXTXRWAYIQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
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